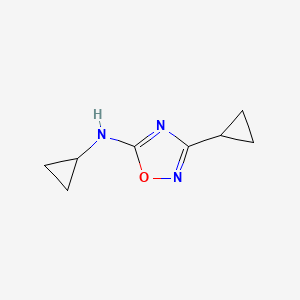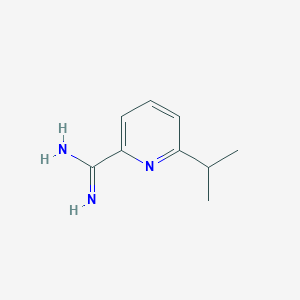![molecular formula C13H19NS B13079153 4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13079153.png)
4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is an organic compound characterized by a unique nitrogen and sulfur heterocyclic structure. This compound is known for its high thermal stability and is commonly used as an intermediate in the synthesis of various pharmaceuticals, including antithrombotic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of N-(2-thienylmethyl)cyclohexylamine with formaldehyde under acidic conditions. The reaction is carried out in the presence of ethanol and hydrogen chloride, which facilitates the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization and filtration to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: The major product is the corresponding sulfoxide or sulfone.
Reduction: The major product is the fully reduced tetrahydrothieno[3,2-c]pyridine.
Substitution: The major products are N-alkylated derivatives.
Aplicaciones Científicas De Investigación
4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as a precursor in the synthesis of antithrombotic agents such as clopidogrel.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. In the case of its use as an intermediate for antithrombotic agents, it acts by inhibiting platelet aggregation through the blockade of the P2Y12 receptor on platelets. This prevents the binding of adenosine diphosphate (ADP), thereby reducing platelet activation and aggregation .
Comparación Con Compuestos Similares
Similar Compounds
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
- N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide
- 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
Uniqueness
4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of specific pharmaceuticals that require such structural features .
Propiedades
Fórmula molecular |
C13H19NS |
|---|---|
Peso molecular |
221.36 g/mol |
Nombre IUPAC |
4-cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C13H19NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h7,9-10,13-14H,1-6,8H2 |
Clave InChI |
VHOZICVKYONWJA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2C3=C(CCN2)SC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid](/img/structure/B13079124.png)
![5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079130.png)



